molecular formula C6H11NO5 B110182 (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid CAS No. 96861-04-0

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Cat. No. B110182
CAS RN: 96861-04-0
M. Wt: 177.16 g/mol
InChI Key: ZHFMVVUVCALAMY-QMKXCQHVSA-N
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Description

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, also known as Trihydroxypiperidine-2-carboxylic acid (THPCA), is an organic compound found in nature that has been studied extensively for its potential applications in pharmaceutical and scientific research. THPCA is a naturally occurring, water-soluble compound with a molecular weight of 206.2 g/mol and a melting point of 107-108 °C. It is a chiral compound, meaning it has two enantiomers (mirror images) that are not superimposable on each other. THPCA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Scientific Research Applications

Synthesis and Biological Activities

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, as a branched trihydroxynipecotic acid analogue, has been synthesized efficiently from D-ribose. It has been specifically identified as an inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, showing potential in biological activity studies (Simone et al., 2012).

Utilization in Industrial Waste Materials

This compound has also been a focus in the context of industrial waste material utilization. The study of chiral bicyclic 3-hydroxypiperidines, which includes derivatives of the compound, has demonstrated the potential for recycling and repurposing industrial waste into valuable chemical entities (Wilken et al., 1997).

Vinylfluoro Group and Synthesis of Derivatives

In the synthesis of pipecolic acid derivatives, the role of the vinylfluoro group as an acetonyl cation equivalent has been explored. This research offers insights into advanced synthetic methodologies that can be applied to derivatives of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

Diketopiperazines Synthesis

The compound has been involved in the synthesis of 2,5-Diketopiperazines, where its protected form was derived from deoxynojirimycin. This opens avenues for applications in peptide chemistry and drug design (Ágoston, 2019).

Antimetastatic Activity Studies

Its analogues have been synthesized and shown to inhibit pulmonary metastasis of B16 BL6 cells in mice, indicating its potential in cancer research and therapy (Nishimura et al., 1997).

properties

IUPAC Name

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMVVUVCALAMY-QMKXCQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431138
Record name (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

CAS RN

96861-04-0
Record name (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Q & A

A: The relative configuration of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid was determined using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule. The absolute configuration, which defines the specific three-dimensional arrangement of atoms, was established by comparing the compound's physical data with previously published literature. [] This comparison with known standards helped confirm the exact stereochemistry of the molecule.

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